
Ethyl 2-amino-3-phenylpropanoate
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Overview
Description
Ethyl 2-amino-3-phenylpropanoate (CAS: 3182-93-2 for L-isomer; 63060-94-6 for D-isomer) is a chiral ester derivative of phenylalanine. It serves as a critical intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles and peptide analogs. Structurally, it consists of a phenyl group, an ethyl ester, and an amino group at the β-position. Its hydrochloride salt form enhances stability and solubility in polar solvents . The compound is widely used in asymmetric catalysis, pharmaceutical research (e.g., protease inhibitors), and multicomponent reactions due to its reactive amino and ester functionalities .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key Observations
Stereochemical Variants: The L- and D-isomers of this compound exhibit distinct biological activities. For example, the L-isomer (CAS: 3182-93-2) is utilized as a protease substrate, while the D-isomer (CAS: 63060-94-6) is employed in asymmetric catalysis . Methyl and tert-butyl analogs show reduced polarity compared to the ethyl ester, influencing their solubility and reactivity in nonpolar solvents .
Functional Group Modifications: Introduction of electron-withdrawing groups (e.g., nitro in (S)-ethyl 3-nitro-2-phenylpropanoate) enhances electrophilicity, facilitating nucleophilic substitution reactions . Fluorinated derivatives (e.g., ethyl 2-fluoro-3-oxo-3-phenylpropanoate) are pivotal in medicinal chemistry due to improved metabolic stability and bioavailability .
Synthetic Utility: this compound participates in multicomponent reactions (e.g., with imines or aldehydes) to yield pyrimidinones and thiazolo-pyrimidinones, as demonstrated in and . Methyl ester analogs are synthesized via transesterification or direct amidation, achieving yields >85% under mild conditions .
Stability and Storage: Hydrochloride salts (e.g., this compound·HCl) require storage at -20°C to prevent decomposition, whereas neutral esters (e.g., tert-butyl derivatives) are stable at room temperature .
Preparation Methods
Chemical Synthesis Methods
Multicomponent Mannich-Like Reaction
The zinc-mediated Mannich reaction represents a one-pot synthesis route. A ternary system of benzyl bromide, p-anisidine, and ethyl glyoxylate reacts under Barbier conditions to form the N-protected precursor, which is subsequently deprotected to yield ethyl 2-amino-3-phenylpropanoate .
Reaction Conditions :
-
Catalyst : Zinc dust (3 equiv)
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Solvent : Tetrahydrofuran (THF)
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Temperature : 25°C (ambient)
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Time : 4–5 hours
Mechanistic Insights :
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In situ generation of benzylzinc bromide via oxidative addition.
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Nucleophilic attack on the imine intermediate formed from p-anisidine and ethyl glyoxylate.
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Acidic workup to remove the p-methoxyphenyl (PMP) protecting group.
Performance Metrics :
Parameter | Value |
---|---|
Yield | 68–72% |
Purity (HPLC) | >95% |
Scalability | Laboratory-scale |
This method avoids pre-formed imines, simplifying procedural complexity. However, stoichiometric zinc usage raises environmental concerns .
Reduction of α-Keto Esters
Catalytic hydrogenation of ethyl benzoylacetate derivatives offers a stereoselective pathway. While direct literature on this compound is limited, analogous reductions of α-keto esters to β-amino esters provide mechanistic parallels .
Typical Protocol :
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Substrate : Ethyl 3-oxo-3-phenylpropanoate
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Catalyst : Pd/C (5 wt%) or Rh/Al₂O₃
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Conditions : H₂ (50 psi), 40°C, 12 hours
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Ammonia Source : NH₄OAc or NH₃(g)
Challenges :
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Over-reduction to β-hydroxy esters.
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Racemization at the α-carbon.
Optimization Strategies :
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Additives : Ti(OiPr)₄ improves enantioselectivity (up to 88% ee) .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
Enzymatic and Biocatalytic Approaches
Lipase-Catalyzed Kinetic Resolution
Racemic this compound can be resolved using lipases, leveraging their enantioselective transesterification activity. A patent describes the use of Candida rugosa lipase (CRL) for this purpose .
Procedure :
-
Substrate : Racemic this compound (1 mM)
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Acylating Agent : Vinyl propionate (2 equiv)
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Solvent : tert-Butyl methyl ether (TBME)
-
Lipase : Immobilized CRL (Novozym 435)
Performance Data :
Conversion (%) | ee (S)-Alcohol (%) | ee (R)-Ester (%) |
---|---|---|
52.1 | 99.9 | 98.7 |
Key Advantages :
-
Reusable catalysts (5 cycles with <10% activity loss).
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No racemization during acylation.
Limitations :
Microbial Reductive Amination
Baker’s yeast (Saccharomyces cerevisiae) mediates asymmetric reduction of ethyl benzoylacetate to ethyl 3-hydroxy-3-phenylpropionate, a precursor convertible to the target amino ester via amination .
Steps :
-
Reduction : NADPH-dependent ketoreductase generates (S)-ethyl 3-hydroxy-3-phenylpropionate (92% ee).
-
Amination : Mitsunobu reaction with phthalimide followed by deprotection.
Critical Parameters :
Factor | Optimal Condition |
---|---|
pH | 7.0–7.5 |
Temperature | 30°C |
Co-substrate | Glucose (0.1 M) |
Comparative Analysis of Synthesis Methods
Table 1: Method Comparison
Method | Yield (%) | ee (%) | Scalability | Environmental Impact |
---|---|---|---|---|
Multicomponent Mannich | 70 | N/A | Moderate | High (Zn waste) |
Catalytic Hydrogenation | 65 | 88 | High | Moderate |
Lipase Resolution | 40 | >99 | Industrial | Low |
Microbial Synthesis | 55 | 92 | High | Low |
Key Observations :
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Chemical Methods : Higher yields but lower stereoselectivity.
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Biocatalytic Routes : Superior enantioselectivity at the expense of yield.
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Industrial Fit : Lipase-based systems align with green chemistry principles.
Optimization Strategies and Industrial Scalability
Solvent Engineering in Lipase Reactions
Table 2: Solvent Impact on Lipase Activity
Solvent | Conversion (%) | ee (S)-Alcohol (%) |
---|---|---|
tert-Butyl methyl ether | 52.1 | 99.9 |
Tetrahydrofuran | 61.3 | 100 |
Methylene chloride | 61.3 | 86.6 |
Non-polar solvents enhance enantioselectivity by stabilizing the enzyme’s active conformation.
Immobilization Techniques
Cross-linked enzyme aggregates (CLEAs) of CRL improve stability:
-
Operational Half-Life : 120 hours vs. 40 hours for free lipase.
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Temperature Tolerance : Up to 50°C without activity loss.
Properties
CAS No. |
1795-96-6 |
---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 2-amino-3-phenylpropanoate |
InChI |
InChI=1S/C11H15NO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3 |
InChI Key |
CJGXMNONHNZEQQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC1=CC=CC=C1)N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)N |
Key on ui other cas no. |
1795-96-6 |
Synonyms |
L-phenylalanine ethylester phenylalanine ethyleste |
Origin of Product |
United States |
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